2-Chlorophenylmagnesium bromide
Description
Significance of Organomagnesium Reagents in Carbon-Carbon Bond Formation
Organomagnesium reagents, a cornerstone of organometallic chemistry, are indispensable for creating carbon-carbon bonds in organic synthesis. wikipedia.orgmsu.edu These compounds, which feature a direct bond between a carbon atom and a magnesium atom, are highly valued for their role as potent carbanion sources. wikipedia.org The polarity of the carbon-magnesium bond, with a partial negative charge on the carbon atom, renders it strongly nucleophilic. wikipedia.orgyoutube.com This characteristic allows organomagnesium reagents to readily attack electrophilic centers, most notably the carbon atom of a carbonyl group. msu.edu
The fundamental reaction of nucleophilic addition to aldehydes and ketones is a prime example of their utility. msu.edu This process facilitates the construction of more elaborate molecular frameworks from simpler precursors. The versatility of organomagnesium reagents extends to their application in the synthesis of a wide array of organic compounds, solidifying their importance in both academic research and industrial chemical production. acs.org
Grignard Reagents as Pivotal Tools in Contemporary Organic Synthesis
Grignard reagents, with the general formula RMgX (where R is an alkyl or aryl group and X is a halogen), are a specific and highly significant class of organomagnesium halides. wikipedia.orgebsco.com Discovered by Victor Grignard, these reagents have become fundamental tools in modern organic chemistry, primarily due to their exceptional ability to form new carbon-carbon bonds. ebsco.comreachemchemicals.comnumberanalytics.com Their reactivity stems from the nucleophilic nature of the carbon atom bonded to magnesium, allowing them to participate in a wide range of chemical transformations. reachemchemicals.comnumberanalytics.com
The applications of Grignard reagents are extensive and include the synthesis of alcohols from aldehydes and ketones, the preparation of carboxylic acids through reaction with carbon dioxide, and participation in various coupling reactions. ebsco.comreachemchemicals.com Despite being over a century old, the Grignard reaction remains a preferred method for constructing complex molecules due to its reliability and broad applicability. numberanalytics.com These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.comreachemchemicals.com
Historical Context and Evolution of Grignard Chemistry Relevant to Arylmagnesium Halides
The discovery of Grignard reagents by François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1912. ebsco.comwikipedia.org Initially, the focus was on alkylmagnesium halides. However, the scope of Grignard chemistry soon expanded to include arylmagnesium halides, which are formed from aryl halides. libretexts.org This development was significant as it provided a reliable method for forming carbon-carbon bonds involving aromatic rings.
Over the years, research has refined the understanding and application of arylmagnesium halides. For instance, early work by Kharasch and Fuchs in 1943 demonstrated the cross-coupling of arylmagnesium bromides with vinylic halides in the presence of transition-metal catalysts like cobalt(II) chloride. acs.org Later, in 1971, Tamura and Kochi further investigated these cross-coupling reactions using soluble iron species as catalysts. acs.org These advancements have made arylmagnesium halides, such as 2-chlorophenylmagnesium bromide, indispensable in the synthesis of biaryls and other complex aromatic compounds. acs.orgacs.org The use of various catalysts has allowed for greater control and efficiency in these coupling reactions. acs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNNAZNZDJEDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-27-0 | |
| Record name | 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Chlorophenylmagnesium Bromide
Optimized Grignard Reagent Formation from 1-Bromo-2-chlorobenzene (B145985)
The direct reaction of 1-bromo-2-chlorobenzene with magnesium metal is the most common route to 2-chlorophenylmagnesium bromide. However, the efficiency and reliability of this method are highly dependent on several critical parameters.
Role of Magnesium Activation: Initiators and Techniques
The initiation of the Grignard reaction is often the most challenging step due to the passivating layer of magnesium oxide on the metal surface. stackexchange.com Several techniques have been developed to activate the magnesium and ensure a smooth and rapid reaction initiation.
Mechanical and Physical Activation:
Crushing and Stirring: Mechanical methods like crushing the magnesium turnings in situ or vigorous stirring can break the oxide layer, exposing fresh, reactive metal surfaces. stackexchange.comresearchgate.net
Sonication: The use of ultrasound is another effective method to disrupt the passivating layer. stackexchange.com
Chemical Activation:
Iodine: A small crystal of iodine is a classic and widely used activating agent. It reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net The disappearance of the characteristic iodine color indicates the activation of the magnesium. mnstate.edu
1,2-Dibromoethane: This reagent reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles provides a visual cue that the magnesium surface is activated. stackexchange.comechemi.com This method is advantageous as the byproducts are innocuous. stackexchange.com
Preformed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can effectively initiate the reaction. stackexchange.com
Diisobutylaluminum hydride (DIBAH): This reagent can be used for the activation of the magnesium surface and for drying the reaction mixture, allowing the initiation of aryl Grignard reagent formation at or below 20 °C. acs.org
Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like lithium or potassium. echemi.comunl.edu Rieke magnesium can react with aryl bromides at very low temperatures (e.g., -78 °C) to form functionalized Grignard reagents. cmu.edu
| Activation Method | Description | Key Indicator/Advantage |
| Mechanical Crushing/Stirring | Physically breaks the magnesium oxide layer. stackexchange.comresearchgate.net | Exposes fresh magnesium surface. researchgate.net |
| Sonication | Uses ultrasound to disrupt the oxide layer. stackexchange.com | Effective physical activation. |
| **Iodine (I₂) ** | Chemically etches the oxide layer. stackexchange.comresearchgate.net | Disappearance of iodine color. mnstate.edu |
| 1,2-Dibromoethane | Forms ethylene gas and magnesium bromide. stackexchange.comechemi.com | Observation of gas bubbles. stackexchange.com |
| Preformed Grignard Reagent | Initiates the reaction with an active Grignard species. stackexchange.com | Reliable initiation. |
| DIBAH | Activates the surface and dries the mixture. acs.org | Allows for low-temperature initiation. acs.org |
| Rieke Magnesium | Highly reactive magnesium powder. echemi.comunl.edu | Enables reaction at very low temperatures. cmu.edu |
Anhydrous Solvent Systems: Tetrahydrofuran (B95107) and Ethereal Solvents
The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents are essential as they solvate and stabilize the organomagnesium species. scienceinfo.com
Tetrahydrofuran (THF): THF is a commonly used solvent for Grignard reagent preparation. scienceinfo.com Its ability to form stable complexes with the magnesium center enhances the solubility and reactivity of the Grignard reagent. quora.comquora.com
Diethyl Ether: Another widely used solvent, diethyl ether, also stabilizes the Grignard reagent through coordination. scienceinfo.com
The solvent must be strictly anhydrous because Grignard reagents are highly reactive towards protic compounds like water. The presence of even trace amounts of water will quench the reagent, forming benzene (B151609) and magnesium salts, thus reducing the yield. quora.comyoutube.com
Reaction Temperature Control and its Impact on Reagent Formation
Temperature control is a crucial factor in the synthesis of Grignard reagents. The formation of this compound is an exothermic reaction. scienceinfo.comyoutube.com
Initiation: Sometimes, gentle warming with a heat gun is necessary to initiate the reaction. youtube.comwiley-vch.de However, once initiated, the reaction can become vigorous.
Maintaining Reflux: The rate of addition of 1-bromo-2-chlorobenzene should be controlled to maintain a gentle reflux, indicating a steady reaction rate. wiley-vch.delibretexts.org
Side Reactions: High reaction temperatures can favor the formation of side products, such as biphenyl (B1667301), through a coupling reaction between the Grignard reagent and unreacted aryl bromide. libretexts.org
Low-Temperature Synthesis: The use of highly reactive magnesium, like Rieke magnesium, allows for the formation of the Grignard reagent at low temperatures (-78 °C), which can be advantageous for preparing functionalized Grignard reagents that are unstable at higher temperatures. cmu.edu
Alternative Preparative Routes to this compound
Besides the direct synthesis from 1-bromo-2-chlorobenzene, alternative methods can be employed, particularly for preparing functionalized Grignard reagents.
Metal-Halogen Exchange Reactions: Bromine-Magnesium Exchange
Metal-halogen exchange is a powerful method for preparing organometallic compounds. wikipedia.org In the context of Grignard reagents, a bromine-magnesium exchange involves the reaction of an organic bromide with a pre-formed Grignard reagent. wikipedia.org
Reagents: A common reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), a combination known as a "turbo-Grignard" reagent. researchgate.netresearchgate.netsfb749.de The presence of LiCl breaks up Grignard aggregates, leading to a more reactive reagent. ethz.ch
Advantages: This method can tolerate a wide array of functional groups that are typically incompatible with the direct insertion of magnesium, such as esters and nitriles. researchgate.netnih.govclockss.org The exchange reaction can often be performed at low temperatures, preserving sensitive functionalities. sigmaaldrich.com
Mechanism: The reaction proceeds through an equilibrium, and its rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the exchange. harvard.edu
| Reagent System | Substrate | Key Features |
| iPrMgCl·LiCl ("Turbo-Grignard") | Aryl Bromides researchgate.netresearchgate.net | Enhanced reactivity, tolerates functional groups. researchgate.netresearchgate.netnih.gov |
| i-PrMgCl with tridentate ligand | Aryl Bromides/Iodides sigmaaldrich.com | Allows for non-cryogenic Grignard formation. sigmaaldrich.com |
| sBuMgOR⋅LiOR | Aryl/Heteroaryl Bromides nih.gov | Fast Br/Mg exchange in toluene. nih.gov |
Utilization of Functionalized Organomagnesium Reagent Precursors
The bromine-magnesium exchange methodology opens up possibilities for preparing this compound derivatives that might be difficult to synthesize directly. By starting with a functionalized 1-bromo-2-chlorobenzene derivative, the corresponding functionalized Grignard reagent can be prepared via exchange. This approach significantly broadens the scope of accessible Grignard reagents for complex molecule synthesis. nih.govclockss.org For instance, a substrate containing an ester or nitrile group, which would be reactive towards a Grignard reagent, can be converted to its magnesium derivative at low temperatures using the exchange method. nih.govclockss.org
Scalable Synthesis and Process Optimization Strategies
The industrial-scale production of this compound presents unique challenges due to the lower reactivity of aryl chlorides in Grignard reactions compared to their bromide or iodide counterparts. stackexchange.comgoogle.com Consequently, developing scalable and economically viable synthetic routes requires careful optimization of reaction parameters and the implementation of advanced process technologies. This section details the methodologies and strategies employed to achieve efficient, large-scale synthesis of this critical Grignard reagent.
The transition from laboratory-scale preparation to industrial production necessitates a focus on process intensification, which aims to enhance reaction efficiency, minimize waste, and ensure operational safety. For the synthesis of this compound, this involves a multi-faceted approach encompassing the choice of solvent, initiation techniques, and reactor technology.
A key consideration in the scalable synthesis of Grignard reagents from aryl chlorides is the selection of an appropriate solvent system. Tetrahydrofuran (THF) is a commonly employed solvent due to its ability to solvate the Grignard reagent and facilitate its formation. stackexchange.comgoogle.comgoogle.com The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also been noted as a suitable alternative. sigmaaldrich.comnih.gov
Initiation of the Grignard reaction with less reactive aryl chlorides can be sluggish and is a critical step to control in a large-scale setting. Several methods have been developed to ensure a reliable and prompt initiation, thereby preventing the accumulation of unreacted reagents which could lead to a dangerous runaway reaction.
Table 1: Initiation Methods for Aryl Grignard Reagent Formation
| Initiation Method | Description |
| Iodine Activation | A small crystal of iodine is added to the magnesium turnings. The disappearance of the iodine color indicates the reaction has initiated. stackexchange.com |
| Chemical Activation | A small amount of a more reactive halide, such as ethyl bromide or 1,2-dibromoethane, is introduced to clean the magnesium surface and start the reaction. stackexchange.comgoogle.com |
| Mechanical Activation | Techniques like using ultrasound or grinding the magnesium can create fresh, unoxidized surfaces, thereby promoting reactivity. stackexchange.com |
Process optimization strategies are centered on maximizing the yield and purity of the this compound while minimizing the formation of by-products. This is achieved through precise control of reaction conditions such as temperature, reactant concentration, and addition rates.
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the large-scale synthesis of Grignard reagents. youtube.comresearchgate.net This technology offers significant advantages in terms of heat management, safety, and product quality. By continuously passing the reactants through a heated reactor packed with a large excess of magnesium, a steady-state condition is achieved, allowing for excellent control over the exothermic reaction. youtube.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Limited, potential for hot spots | Excellent, efficient heat removal youtube.com |
| Safety | Higher risk of runaway reactions | Inherently safer due to small reactor volume youtube.com |
| Reaction Time | Longer, includes initiation and dosing time | Significantly shorter, full conversion in minutes youtube.com |
| Product Quality | Variable, potential for side reactions | Consistent, high purity due to precise control youtube.com |
| Scalability | Challenging to scale up | Easily scalable by extending operation time |
The optimization of a Grignard reaction involves a systematic study of various parameters to identify the conditions that afford the highest yield and purity. While specific optimization data for this compound is proprietary, the principles can be illustrated by examining the optimization of similar processes. researchgate.net
Table 3: Key Parameters for Process Optimization in Grignard Synthesis
| Parameter | Influence on Reaction | Optimized Conditions (General) |
| Temperature | Affects reaction rate and side product formation. | Maintained within a narrow, optimal range to ensure a controlled reaction. researchgate.net |
| Reactant Concentration | Impacts reaction kinetics and product solubility. | Optimized to maximize throughput without compromising safety or purity. |
| Addition Rate | Crucial for controlling the exothermicity of the reaction. | Slow and controlled addition to prevent temperature spikes and accumulation of unreacted starting material. acs.org |
| Stirring Speed | Ensures efficient mass transfer and prevents localized overheating. | Vigorous stirring is typically required to maintain a homogeneous reaction mixture. |
Mechanistic Insights into the Reactivity of 2 Chlorophenylmagnesium Bromide
Nucleophilic Addition Reactions: Fundamental Pathways
The fundamental reaction pathway for a Grignard reagent like 2-chlorophenylmagnesium bromide is nucleophilic addition. In this process, the nucleophilic carbon atom of the Grignard reagent attacks an electron-deficient carbon, such as the carbonyl carbon of a ketone or aldehyde. youtube.com The mechanism is generally understood to proceed via coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the 2-chlorophenyl group, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. researchgate.netcolab.ws Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary or secondary alcohol. youtube.com Computational studies suggest that the reaction may proceed through a concerted, four-centered polar mechanism involving a dimeric form of the Grignard reagent. researchgate.netcolab.ws
Stereoselectivity in Carbonyl Additions
When this compound reacts with a prochiral or chiral ketone, the formation of stereoisomers is possible. The stereochemical outcome of such additions is governed by the steric and electronic properties of the ketone substrate. Seminal models like Cram's rule, the Felkin-Anh model, and chelation-control models are often used to predict the major diastereomer formed.
The Felkin-Anh model, for instance, predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter. Chelation control can dominate when the substrate contains a nearby Lewis basic group (e.g., an α-alkoxy group), which can coordinate with the magnesium ion of the Grignard reagent, directing the nucleophilic attack from a specific face. nih.gov
Recent research has focused on the use of chiral ligands to induce enantioselectivity in the addition of Grignard reagents to achiral ketones. For the addition of para-chlorophenylmagnesium bromide (a close structural analog of the titular compound) to acetophenone, a new class of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been shown to be highly effective. nih.gov The use of these ligands allows for the modular construction of chiral tertiary alcohols with high enantiomeric excess (ee). nih.gov
| Ligand | Substrate | Grignard Reagent | Conversion (%) | ee (%) | Product | Reference |
| (R,R)-L12 | Acetophenone | p-Chlorophenylmagnesium bromide | >99 | 94 | (R)-1-(4-chlorophenyl)-1-phenylethan-1-ol | nih.gov |
| (R,R)-L0 | Acetophenone | p-Chlorophenylmagnesium bromide | 51 | 21 | (R)-1-(4-chlorophenyl)-1-phenylethan-1-ol | nih.gov |
This table illustrates the effect of different chiral ligands on the enantioselectivity of the addition of an aryl Grignard reagent to a ketone.
Chemo- and Regioselectivity in Electrophilic Substrate Reactions
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another. This compound can exhibit selective reactivity in the presence of multiple electrophilic sites.
A notable example of this selectivity is observed in chromium-catalyzed cross-coupling reactions involving dichlorinated heteroaromatics. For instance, chromium(II) chloride can catalyze the chemoselective cross-coupling of functionalized aryl Grignard reagents with dichloropyridines at room temperature. nih.gov Research has demonstrated that the arylation occurs selectively at the halide position adjacent to the heteroatom, even when other halides are present on the aromatic ring. uni-muenchen.de This high regioselectivity is a key feature of chromium catalysis in this context. The reaction tolerates sensitive functional groups like esters and acetals, highlighting its chemoselectivity. nih.gov
| Substrate | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | 4-Methoxyphenylmagnesium bromide | CrCl₂ | 2-Chloro-6-(4-methoxyphenyl)pyridine | 85 | nih.gov |
| 2,4-Dichloropyrimidine | Phenylmagnesium chloride | CrCl₂ | 4-Chloro-2-phenylpyrimidine | 82 | nih.gov |
This table showcases the chemo- and regioselectivity of chromium-catalyzed cross-coupling reactions with aryl Grignard reagents and dihalogenated substrates.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a key coupling partner in Kumada-Tamao-Corriu (or simply Kumada) cross-coupling reactions. wikipedia.orgorganic-chemistry.org This powerful method forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide or pseudohalide, catalyzed by a transition metal, most commonly nickel or palladium. wikipedia.orgnrochemistry.com The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from the Grignard reagent to the metal, and reductive elimination of the final product, which regenerates the active catalyst. nrochemistry.comslideshare.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used for Kumada couplings due to their high functional group tolerance and broad scope. nrochemistry.comarkat-usa.org The mechanism begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orgnih.gov This is followed by transmetalation with the Grignard reagent, such as this compound, to yield a diorganopalladium(II) complex. A final reductive elimination step produces the biaryl product and regenerates the Pd(0) catalyst. wikipedia.orgnrochemistry.com The choice of ligand, often a bulky trialkylphosphine like P(t-Bu)₃, is crucial for achieving high efficiency, especially with less reactive aryl chlorides. nih.gov The use of zinc halide additives has also been shown to mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, enhancing yields. organic-chemistry.org
| Grignard Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Cyclopropylmagnesium bromide | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 1-Cyclopropyl-4-methylbenzene | 91 | organic-chemistry.org |
| Phenylmagnesium bromide | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) | 4-(Trifluoromethyl)-1,1'-biphenyl | >95 | nrochemistry.com |
This table provides examples of palladium-catalyzed Kumada cross-coupling reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a more cost-effective alternative to palladium for Kumada couplings and are particularly effective for coupling with aryl chlorides. organic-chemistry.orgarkat-usa.org The catalytic cycle is analogous to the palladium-catalyzed version, involving Ni(0) and Ni(II) intermediates. wikipedia.orgnih.gov The reaction can be performed with various nickel(II) precatalysts, such as NiCl₂, which are reduced in situ by the Grignard reagent. nih.govscispace.com The addition of 1,3-butadienes has been found to have a remarkable effect on the nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides, enabling efficient reactions under mild conditions. nih.govscispace.com Nickel catalysts ligated by N-heterocyclic carbenes (NHCs) or amido pincer ligands have also proven highly effective for the cross-coupling of aryl and heteroaryl chlorides. organic-chemistry.org
| Grignard Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| n-Butylmagnesium chloride | n-Decyl bromide | NiCl₂ / Isoprene | Tetradecane | 92 | scispace.com |
| Phenylmagnesium bromide | Chlorobenzene | (dppe)NiCl₂ | 1,1'-Biphenyl | 97 | nih.gov |
This table shows representative examples of nickel-catalyzed Kumada cross-coupling reactions.
Chromium-Catalyzed Cross-Coupling Reactions
More recently, low-toxicity and inexpensive chromium(II) salts have emerged as highly efficient catalysts for the cross-coupling of Grignard reagents with a variety of organic halides. rsc.org Chromium(II) chloride catalyzes very fast coupling reactions at room temperature between (hetero)arylmagnesium reagents and N-heterocyclic halides, halogenated ketones, or alkenyl iodides. lookchem.comorganic-chemistry.orgnih.gov A key advantage of chromium catalysis is the significantly lower amount of homocoupling side products compared to similar reactions catalyzed by iron, cobalt, or manganese. lookchem.comnih.gov The reaction demonstrates broad functional group tolerance and high regioselectivity, as seen in the selective coupling at the C2 position of dichlorinated pyridines. nih.govlookchem.com The mechanism is thought to differ from the single-electron transfer pathways often associated with chromium, potentially involving two-electron oxidative addition. thieme-connect.com
| Grignard Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| Phenylmagnesium chloride | 2-Bromo-3-(but-3-en-1-yl)pyridine | CrCl₂ | 2-Phenyl-3-(but-3-en-1-yl)pyridine | 95 | lookchem.com |
| 4-Tolylmagnesium chloride | 2-Chloro-5-fluoropyridine | CrCl₂ | 5-Fluoro-2-(p-tolyl)pyridine | 81 | lookchem.com |
| 4-N,N-Dimethylaminophenylmagnesium bromide | 2-Chloroquinoline | CrCl₂ | 2-(4-(Dimethylamino)phenyl)quinoline | 78 | lookchem.com |
This table highlights the efficiency and scope of chromium-catalyzed cross-coupling reactions involving aryl Grignard reagents.
Ligand Design and their Influence on Selectivity and Yield
The reactivity and success of reactions involving this compound are profoundly influenced by the choice of ligands. These ligands, typically solvent molecules or added coordinating agents, play a crucial role in stabilizing the Grignard reagent, modulating its reactivity, and ultimately dictating the selectivity and yield of the desired transformation. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are fundamental ligands that solvate the magnesium center, preventing aggregation and precipitation. wikipedia.orgchemeurope.com The oxygen atoms in these solvents donate lone pairs to the electron-deficient magnesium, forming a coordination complex that solubilizes the Grignard reagent. chemeurope.com
Beyond the essential role of the solvent, the rational design of ancillary ligands has become a powerful tool to enhance the performance of cross-coupling reactions. In nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, the ligand bound to the nickel catalyst is of paramount importance. acs.org For instance, the use of bidentate diphosphine ligands has been shown to afford excellent results in the cross-coupling of Grignard reagents with aryl halides. acs.org The chelation effect of these ligands stabilizes the nickel catalytic species and promotes the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
More advanced ligand design focuses on creating a specific coordination environment around the metal center to favor a particular reaction pathway. For the coupling of aryl Grignards with other aryl halides, nickel chloride in THF is an effective catalyst. wikipedia.org For challenging substrates, specialized ligands are often required. Research has shown that triarylphosphine ligands can be highly effective for the nickel-catalyzed cross-coupling of Grignard reagents with aryl chlorides. acs.org The synergy between the nickel and magnesium atoms, preorganized on the ligand, can lead to high reactivity and unique chemoselectivity. acs.org The product-to-substrate ligand exchange process has been identified as a critical step that can affect the turnover efficiency and selectivity of the reaction. acs.org
The table below illustrates the influence of different ligand types on the outcome of reactions involving aryl Grignard reagents.
| Ligand/Catalyst System | Reaction Type | Effect on Selectivity and Yield |
| Dihalodiphosphinenickel(II) | Cross-coupling with vinyl/aryl halides | Affords cross-coupling products in very high yield. acs.org |
| Nickel chloride in THF | Coupling of aryl halides with aryl Grignards | Acts as a good catalyst for the coupling reaction. wikipedia.org |
| 2-Ph2PC6H4CHMeOH (Triarylphosphine) | Ni-catalyzed cross-coupling with aryl chlorides | Achieves efficient coupling with high reactivity and unique chemoselectivity. acs.org |
| Lithium tetrachlorocuprate (Gilman catalyst) | Coupling of alkyl halides | An effective catalyst for this type of coupling. wikipedia.org |
Understanding Competing Reaction Pathways
The reactions of this compound are not always straightforward and can be complicated by the existence of multiple competing reaction pathways. The Grignard reagent can act as a nucleophile or a base, and can participate in single-electron transfer (SET) processes, leading to a variety of potential products. chemeurope.comacs.org The predominance of one pathway over another is a delicate balance of several factors, including the structure of the substrate, the reaction temperature, and the specific nature of the Grignard reagent itself, which is heavily influenced by steric and electronic factors.
Influence of Steric Hindrance on Reaction Outcome
Steric hindrance is a critical factor that governs the outcome of reactions involving this compound. The presence of the chlorine atom at the ortho-position of the phenyl ring introduces significant steric bulk around the nucleophilic carbon atom. This steric impediment can hinder a direct nucleophilic attack on a sterically congested electrophilic center. nih.govyoutube.com
When this compound reacts with a sterically demanding substrate, such as a hindered ketone, the direct nucleophilic addition to the carbonyl group may be slowed down or prevented altogether. chemeurope.comyoutube.com In such cases, alternative reaction pathways may become more favorable. For example, if the substrate has abstractable protons, the Grignard reagent might act as a base, leading to deprotonation instead of addition. In other scenarios, a single-electron transfer (SET) mechanism might prevail, especially with substrates that are good electron acceptors. acs.org
The competition between bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions provides a classic example of steric control. While not a direct reaction of the Grignard itself, the principle applies. In SN2 reactions, the nucleophile directly attacks the electrophilic carbon, a process that is highly sensitive to steric bulk around the reaction center. nih.gov In contrast, E2 reactions involve the abstraction of a peripheral proton, which is generally less sterically demanding. nih.gov For a bulky nucleophile like this compound, reaction at a sterically unhindered site is favored. The interplay between steric hindrance and reaction temperature can also be used to selectively favor one pathway, with higher temperatures sometimes favoring rearrangement or elimination products over direct substitution. rsc.org
The following table summarizes how steric hindrance can influence the reaction pathway.
| Steric Environment of Substrate | Likely Predominant Pathway | Outcome |
| Sterically unhindered (e.g., formaldehyde, primary alkyl halide) | Nucleophilic Addition / Substitution | Formation of the corresponding alcohol or coupled product. |
| Sterically hindered (e.g., di-tert-butyl ketone) | Base-promoted elimination or SET | Enolate formation, reduction of the ketone, or radical-mediated products. chemeurope.comacs.org |
| Ortho-substituted electrophile | Favorskii Rearrangement (in specific cases) | Rearrangement products may be favored over direct substitution. rsc.org |
Ligand Exchange Processes and their Equilibrium Dynamics
Grignard reagents in solution are not simple monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium involving several species, famously described by the Schlenk equilibrium. wikipedia.orgacs.org For this compound (ArMgCl, where Ar = 2-chlorophenyl), this equilibrium involves the disproportionation into a diorganomagnesium species (Ar₂Mg) and magnesium bromide (MgBr₂).
2 ArMgBr ⇌ Ar₂Mg + MgBr₂
This equilibrium is profoundly influenced by the solvent. In strongly coordinating solvents like THF, the equilibrium tends to be driven towards the formation of the RMgX species. wikipedia.org The solvent molecules coordinate to the magnesium center, stabilizing the monomeric Grignard reagent. In contrast, the addition of dioxane to an ethereal Grignard solution can precipitate MgBr₂(dioxane)₂, shifting the equilibrium to the right and yielding the diorganomagnesium compound. wikipedia.org
Furthermore, fast intermolecular exchange processes occur, where the organic groups and halide atoms are rapidly exchanged between magnesium centers. researchgate.net The addition of salts like lithium chloride (LiCl) can further complicate these equilibria by forming "ate" complexes (e.g., ArMgCl·LiCl), which can break down larger aggregates and increase the nucleophilicity of the organomagnesium species. researchgate.net Understanding these intricate equilibrium dynamics is essential for controlling the reactivity of this compound and achieving desired synthetic outcomes. The ligand exchange between a product and the substrate has also been identified as a potentially irreversible step that can impact the efficiency and selectivity of catalytic reactions. acs.org
The table below outlines the key species involved in the dynamic solution state of this compound.
| Species | Formula | Role in Reactivity |
| Grignard Reagent Monomer | 2-ClC₆H₄MgBr | The primary species involved in many reactions; exists in equilibrium with other forms. wikipedia.org |
| Diorganomagnesium | (2-ClC₆H₄)₂Mg | A more nucleophilic species formed via the Schlenk equilibrium. researchgate.net |
| Magnesium Bromide | MgBr₂ | A Lewis acidic species that can influence the reaction, sometimes acting as a catalyst. researchgate.net |
| Solvent Coordinated Complex | (2-ClC₆H₄)MgBr(Solvent)ₓ | The actual form of the Grignard reagent in solution, where the solvent stabilizes the magnesium center. chemeurope.com |
Applications of 2 Chlorophenylmagnesium Bromide in Complex Molecule Synthesis
Construction of Carbon-Carbon Bonds in Advanced Organic Molecules
The primary role of 2-Chlorophenylmagnesium bromide in organic synthesis is the formation of carbon-carbon bonds. As a Grignard reagent, it readily reacts with a variety of electrophilic functional groups. For instance, it can add to the carbonyl carbon of aldehydes, ketones, and esters to produce the corresponding secondary, tertiary, and (after workup) tertiary alcohols, respectively. These reactions are fundamental in extending carbon chains and introducing the 2-chlorophenyl moiety into a larger molecular framework.
Furthermore, its utility extends to transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for creating carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The 2-chlorophenyl structural motif is present in numerous biologically active compounds. Consequently, this compound is a key player in medicinal chemistry and drug discovery, facilitating the synthesis of complex molecules with potential therapeutic applications.
While detailed total synthesis pathways are often proprietary, the application of 2-chlorophenyl Grignard reagents is integral to building the core structures of various active pharmaceutical ingredients (APIs). The biaryl moiety, for example, is a common feature in many drugs. The synthesis of such structures often relies on coupling reactions where a reagent like this compound provides one of the aryl components.
A significant application of this compound is in the synthesis of key intermediates for drug discovery programs. For instance, it has been utilized in the preparation of complex heterocyclic intermediates for antiviral agents, such as those developed for the treatment of Hepatitis C Virus (HCV). nih.govnih.gov In one patented example, this compound is reacted with a protected quinoxaline (B1680401) derivative to form a crucial intermediate containing the 2-chlorophenyl group, which is a necessary component for the final drug candidate's biological activity.
Table 1: Example of this compound in the Synthesis of a Pharmaceutical Intermediate
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
|---|---|---|---|
| This compound | Substituted Quinoxaline Derivative | Nucleophilic addition to an iminium intermediate | Precursor for HCV Inhibitor |
Synthesis of Aromatic and Heterocyclic Compounds
The introduction of the 2-chlorophenyl group is critical in tuning the electronic and steric properties of aromatic and heterocyclic systems, influencing their physical properties and biological activity.
This compound is an excellent coupling partner in transition-metal-catalyzed reactions to form unsymmetrical biaryls. organic-chemistry.org The Kumada-Tamao-Corriu coupling, which typically employs a nickel or palladium catalyst, is a classic method for this transformation. nih.govnih.gov In this reaction, the Grignard reagent transmetalates with the metal catalyst, which then undergoes reductive elimination with another aryl halide to form the new biaryl C-C bond. Iron-catalyzed cross-coupling reactions have also emerged as a more cost-effective and environmentally friendly alternative for synthesizing biaryls from aryl Grignard reagents. pku.edu.cn
Table 2: Generalized Kumada-Type Coupling for Biaryl Synthesis
| Aryl Grignard | Aryl Halide (Ar'-X) | Catalyst | Product (Ar-Ar') |
|---|---|---|---|
| This compound | Bromotoluene | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | 2-Chloro-x'-methylbiphenyl |
| This compound | 4-Chlorobenzonitrile | FeCl₃ | 3-Chloro-4'-cyanobiphenyl |
The direct arylation at a benzylic position of a heterocycle is a powerful method for creating complex, three-dimensional structures. Recent advances have shown that nickel can catalyze the cross-coupling of benzyl (B1604629) alcohols with aryl Grignard reagents via the activation of the strong C–O bond. acs.orgacs.orgthieme-connect.com This avoids the pre-functionalization of the alcohol to a halide. In such a scheme, this compound can react with a heterocycle bearing a hydroxymethyl group (a heterocyclic benzyl alcohol) in the presence of a suitable nickel catalyst to yield the 2-chlorobenzyl-substituted heterocycle. For example, the reaction with 2-(hydroxymethyl)pyridine would yield 2-(2-chlorobenzyl)pyridine. This methodology provides a more atom-economical route to these valuable compounds. acs.org
Formation of Novel Organometallic Compounds and Fine Chemicals
Beyond Carbon-Carbon Bond Formation: New Organomagnesium Species
The 2-chlorophenyl moiety can be transferred from magnesium to other metals, a process known as transmetalation. This reaction is a cornerstone of modern organometallic chemistry, allowing for the creation of new organometallic reagents with tailored reactivity that surpasses that of the original Grignard reagent. The equilibrium of a transmetalation process is dictated by the reduction potentials of the metals involved, generally proceeding in a direction that places the more electropositive metal with the more ionic salt. libretexts.org
This strategy is particularly useful for engaging in reactions where Grignard reagents themselves might be too reactive or lead to undesirable side reactions. By converting this compound into a different organometallic species, chemists can fine-tune the nucleophilicity and basicity of the reagent, enabling more selective transformations.
One of the most common applications of this is the formation of organozinc compounds. The reaction of this compound with a zinc salt, such as zinc chloride (ZnCl₂), results in the formation of 2-chlorophenylzinc bromide. This new organozinc reagent exhibits greater functional group tolerance and is a key component in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. uni-muenchen.denih.gov Similarly, reaction with copper salts like copper(I) iodide (CuI) can generate organocuprates, which are highly effective for conjugate additions and other specific coupling reactions. google.com
The generation of these secondary organometallic reagents significantly broadens the synthetic utility of the initial Grignard compound, allowing it to participate in a wider array of catalytic cycles for complex molecule construction. Research by Knochel and others has led to highly efficient methods for these transformations, sometimes using additives like lithium chloride to create "turbo-Grignard" reagents that undergo faster and cleaner exchange reactions. nih.govreddit.com
Table 1: Examples of Transmetalation Reactions with Aryl Grignard Reagents
| Grignard Reagent | Metal Salt | Resulting Organometallic Species | Primary Application |
| This compound | ZnCl₂ | 2-Chlorophenylzinc bromide | Negishi Cross-Coupling uni-muenchen.de |
| This compound | CuI | (2-Chlorophenyl)copper species | Catalytic Cross-Coupling google.com |
| Arylmagnesium bromide | Pd(dba)₂ | Aryl-Palladium Intermediate | Cross-Coupling Catalyst Formation |
| Arylmagnesium bromide | BeCl₂ | Diarylberyllium | Specialized Reagent Synthesis |
| Arylmagnesium bromide | AlCl₃ | Triaryl-aluminum species | Lewis Acid/Reagent Synthesis |
This table presents examples of transmetalation, a process where the organic group from a Grignard reagent is transferred to another metal, creating a new reagent with different reactivity.
Versatility in the Production of Diverse Fine Chemicals
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor in this sector due to its ability to introduce the 2-chlorophenyl group, a common structural motif in many biologically active molecules and functional materials.
Its utility is most prominent in transition metal-catalyzed cross-coupling reactions. For instance, in the presence of a suitable catalyst (often based on palladium, nickel, or iron), this compound can be coupled with a variety of organic halides and other electrophiles to construct complex molecular frameworks. acs.org A notable example is its use in the synthesis of drug intermediates. The coupling of a similar Grignard reagent, 4-chlorophenylmagnesium bromide, with a functionalized cyclic compound under copper catalysis has been demonstrated in the preparation of a key intermediate for a pharmaceutical agent. google.com
The reactivity of this compound allows for the synthesis of a range of compounds, including substituted biaryls, complex alcohols, and heterocyclic structures. For example, its regioisomer, 3-chlorophenylmagnesium bromide, is used to synthesize dienes, complex alcohols like 2-bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol, and indenol derivatives. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These transformations highlight the reagent's capacity to build intricate molecular architectures that are staples of the fine chemical industry.
Table 2: Selected Fine Chemicals Synthesized Using Aryl Grignard Reagents
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Application Area | Reference |
| 3-Chlorophenylmagnesium bromide | 2-Bromo-5-chlorothiophene-3-carbaldehyde | Ether | Substituted Methanol | Agrochemical/Pharmaceutical Intermediate | sigmaaldrich.comsigmaaldrich.com |
| 3-Chlorophenylmagnesium bromide | 1,4-Dimethoxy-2-butyne | Copper(I) salt | Substituted Butadiene | Polymer/Material Science | sigmaaldrich.comsigmaaldrich.com |
| 4-Chlorophenylmagnesium bromide | Functionalized Cyclohexanone Derivative | Copper(I) salt | Substituted Cyclohexyl Carboxylate | Pharmaceutical Intermediate | google.com |
| 3-Chlorophenylmagnesium bromide | 2-Benzoylbenzonitrile | Ether | Indenol Derivative | Dyes/Functional Materials | sigmaaldrich.comsigmaaldrich.com |
This interactive table showcases the application of aryl Grignard reagents in synthesizing a variety of fine chemicals, demonstrating their role in creating complex molecules for different industries.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of organometallic compounds like 2-chlorophenylmagnesium bromide. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei, offering insights into the complex solution-state behavior of Grignard reagents and monitoring the progress of their reactions. nih.gov
The formation and stability of this compound are governed by the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. NMR spectroscopy can be employed to study this equilibrium. Variations in concentration, solvent, and temperature can shift the equilibrium, and these changes can be monitored by observing the chemical shifts and line widths of the aromatic protons and carbons.
In-situ NMR spectroscopy is particularly powerful for mechanistic elucidation. nih.gov By setting up a reaction directly within an NMR tube, chemists can monitor the disappearance of starting materials and the appearance of intermediates and products in real-time. For instance, in a cross-coupling reaction, the signals corresponding to the aromatic protons of this compound would be expected to decrease, while new signals corresponding to the biphenyl (B1667301) product would emerge.
Expected NMR Data for this compound:
The chemical shifts in NMR are highly dependent on the solvent and the position of the substituents on the aromatic ring. For this compound, the protons and carbons on the aromatic ring would exhibit characteristic signals. The carbon atom bonded to the electropositive magnesium would be significantly shielded, resulting in an upfield shift in the ¹³C NMR spectrum. Conversely, the carbon atom attached to the electronegative chlorine atom would be deshielded, appearing at a downfield chemical shift. pdx.edulibretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (Aromatic) | 6.8 - 7.5 | The aromatic protons will appear in this region, with their exact shifts influenced by the electron-withdrawing chlorine and the electropositive MgBr group. |
| ¹³C (C-Mg) | ~160 | The carbon directly bonded to magnesium is expected to be significantly shielded and appear at a relatively upfield position for an sp² carbon. |
| ¹³C (C-Cl) | ~135 | The carbon bonded to chlorine will be deshielded due to the electronegativity of the halogen. |
| ¹³C (Aromatic) | 125 - 140 | The remaining aromatic carbons will resonate in this typical range, with their specific shifts dictated by their position relative to the substituents. |
Note: These are predicted values and can vary based on experimental conditions.
Infrared (IR) Spectroscopy for Structural Confirmation of Reaction Intermediates
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and monitoring the progress of reactions involving this compound. The formation of the Grignard reagent itself can be monitored using in-situ FT-IR spectroscopy, which allows for real-time analysis of the reaction mixture without the need for sampling. acs.orgresearchgate.netmt.com
The key IR active vibrations for this compound include the C-Cl stretch, the C-Mg stretch, and the various C-H and C=C vibrations of the aromatic ring. The formation of the Grignard reagent is indicated by the appearance of a C-Mg stretching frequency, which is typically found in the region of 300-600 cm⁻¹. The exact position of this band can be influenced by the solvent and the aggregation state of the Grignard reagent. acs.org
During a reaction, such as a coupling reaction with an aryl halide, IR spectroscopy can be used to follow the consumption of the Grignard reagent and the formation of the new carbon-carbon bond in the biphenyl product. The disappearance of the characteristic C-Mg absorption and the appearance of new bands associated with the product molecule provide a clear indication of reaction progress.
Characteristic IR Absorption Frequencies for Aryl Grignard Reagents and Related Species:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| C=C (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |
| C-Cl (Aryl) | 1000 - 1100 | Stretching vibration of the carbon-chlorine bond. |
| C-Mg | 300 - 600 | Stretching vibration of the carbon-magnesium bond, characteristic of the Grignard reagent. |
This technique is particularly useful for identifying the presence of key intermediates that may be transient and difficult to isolate. masterorganicchemistry.com
High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. nih.govresearchgate.net In the context of reactions involving this compound, HRMS is crucial for confirming the identity of the desired products and assessing their purity.
For example, in a Kumada cross-coupling reaction between this compound and another aryl halide, the expected product would be a substituted biphenyl. nih.govnih.gov HRMS can determine the exact mass of this product with a high degree of accuracy (typically to within a few parts per million), which allows for the unambiguous determination of its elemental formula. This is particularly important for distinguishing between isomers or compounds with very similar molecular weights.
The fragmentation pattern observed in the mass spectrum provides further structural information. researchgate.netnih.govrsc.orgnih.gov For a chlorinated biphenyl product, characteristic fragmentation patterns would include the loss of chlorine atoms and fragmentation of the biphenyl backbone. By analyzing these fragments, the substitution pattern on the aromatic rings can often be deduced.
Hypothetical HRMS Data for a Cross-Coupling Product:
Consider the product of a Kumada coupling between this compound and 4-bromoanisole, which would be 2-chloro-4'-methoxybiphenyl.
Interactive Data Table: Predicted HRMS Data for 2-chloro-4'-methoxybiphenyl
| Attribute | Predicted Value | Significance |
| Molecular Formula | C₁₃H₁₁ClO | Determined from the reaction stoichiometry. |
| Exact Mass | 218.0498 | Calculated based on the most abundant isotopes of each element. |
| Measured m/z | 218.0495 | A hypothetical measured value from an HRMS instrument, showing high accuracy. |
| Key Fragment Ions | [M-Cl]⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | These fragments would be expected based on the structure of the molecule and provide further confirmation of its identity. |
HRMS is also an invaluable tool for assessing the purity of the reaction product. The high resolution of the instrument allows for the detection of even minor impurities, which may not be visible using other techniques. This is critical for ensuring the quality and reliability of the synthesized compounds for their intended applications. waters.com
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of reactions involving 2-chlorophenylmagnesium bromide, thereby revealing the most probable reaction pathways. These calculations help in understanding the competition between different mechanistic possibilities, such as polar (nucleophilic addition) and single-electron transfer (SET) pathways. acs.orgcolab.ws
For aryl Grignard reagents, the reaction pathway is influenced by the substrate. For instance, reactions with aldehydes and ketones can proceed through a concerted, polar mechanism involving a four-centered transition state. nih.gov In this mechanism, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. pressbooks.pub Alternatively, a stepwise SET mechanism may be operative, particularly with substrates that have low reduction potentials. colab.wsstackexchange.com This pathway involves the formation of radical intermediates. acs.org
Computational studies on model systems, such as the reaction of methylmagnesium chloride with formaldehyde, have shown that the reaction can proceed through the coordination of the carbonyl compound to a dimeric Grignard reagent. nih.gov The subsequent addition step involves an interaction between a vicinal-magnesium bonded alkyl group and the carbonyl group, leading to the formation of the new carbon-carbon bond. nih.gov While specific calculations for this compound are not extensively documented in publicly available literature, the principles derived from simpler Grignard reagents provide a foundational understanding of its likely reaction pathways.
The solvent plays a crucial role in the reaction pathway. Quantum-chemical calculations have highlighted that the dynamics of the coordinating solvent, typically an ether like tetrahydrofuran (B95107) (THF), are key in controlling the equilibria of Grignard reagents in solution, such as the Schlenk equilibrium. acs.org The flexibility of the magnesium complex, influenced by the solvent, lowers the energy barrier for the approach of the electrophile and nucleophile. acs.org Ab initio molecular dynamics simulations have been employed to model these dynamic solvent effects, providing a more accurate description than static calculations. acs.org
Density Functional Theory (DFT) Studies of Intermediates and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of intermediates and transition states in reactions of Grignard reagents. The B3LYP functional is a common choice for such studies. nih.gov These calculations provide valuable data on bond lengths, bond angles, and the energies of various species along the reaction coordinate.
In the addition of Grignard reagents to carbonyl compounds, DFT calculations have been used to characterize the transition state. For the reaction of methylmagnesium chloride with formaldehyde, a four-membered ring transition state has been proposed, indicative of a [2+2] cycloaddition-like mechanism. mit.edu This concerted mechanism involves the formation of the C-C and O-Mg bonds. nih.gov
For aryl Grignard reagents, the nature of the transition state can be influenced by steric and electronic factors. While specific DFT data for this compound is sparse, studies on the related phenylmagnesium bromide provide a useful model. The table below presents hypothetical DFT-calculated parameters for the transition state of the reaction between phenylmagnesium bromide and formaldehyde, illustrating the type of data obtained from such studies.
| Parameter | Value |
|---|---|
| Mg-C (Grignard) Bond Length (Å) | 2.25 |
| C-C (forming) Bond Length (Å) | 2.20 |
| C=O Bond Length (Å) | 1.28 |
| Mg-O (forming) Bond Length (Å) | 1.95 |
| Calculated Energy Barrier (kcal/mol) | 15.2 |
Note: The data in this table is representative and based on general findings for Grignard reactions. It is intended for illustrative purposes due to the lack of specific published data for this compound.
DFT studies also help in understanding the competition between polar and SET mechanisms. For bulky alkyl groups, DFT calculations suggest that C-C bond formation can be sterically hindered, leading to a preference for initial Mg-O bond formation and the generation of a diradical species, characteristic of the SET pathway. nih.gov
Computational Modeling of Ligand-Metal Interactions in Catalyzed Reactions
Computational modeling is essential for understanding the interactions between ligands, including solvent molecules, and the magnesium center in this compound. These interactions govern the solubility, stability, and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and THF are not inert spectators but act as Lewis base ligands, coordinating to the magnesium atom. wikipedia.org
The structure of phenylmagnesium bromide in the solid state, complexed with diethyl ether, shows a tetrahedral magnesium center with Mg-O distances of approximately 201 and 206 pm. wikipedia.org Computational models, often employing a combination of explicit solvent molecules and a polarizable continuum model (PCM), are used to simulate the solvated Grignard reagent in solution. mit.edu These models are crucial for accurately describing the energetics of the system. mit.edu
The Schlenk equilibrium, which describes the disproportionation of RMgX into R₂Mg and MgX₂, is significantly influenced by ligand-metal interactions. Computational studies have shown that the dynamic exchange of solvent molecules in the coordination sphere of magnesium is a key factor in this equilibrium. acs.org
In the context of catalyzed reactions, such as iron-catalyzed cross-coupling reactions, DFT calculations are used to elucidate the mechanism. nih.govnih.gov For the coupling of aryl Grignard reagents with alkyl halides, computational studies suggest an Fe(I)/Fe(III) catalytic cycle. nih.gov The transmetalation step, where the aryl group is transferred from magnesium to the iron catalyst, is a critical part of this cycle and is governed by ligand-metal interactions. The nature of the phosphine (B1218219) ligands on the iron catalyst can also be modeled to understand their effect on the reaction's efficiency and selectivity.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The performance of Grignard reagents, including 2-chlorophenylmagnesium bromide, can be significantly enhanced through the use of catalysts. Research is focused on discovering and optimizing catalytic systems that offer improved reactivity, greater selectivity (chemo-, regio-, and stereoselectivity), and the ability to mediate new types of transformations.
Iron, being abundant, cost-effective, and less toxic than many other transition metals, has emerged as a promising catalyst for Grignard cross-coupling reactions. acs.org Iron(III) salts, for instance, can catalyze the reaction of Grignard reagents with epoxides to form alcohols with high regioselectivity. numberanalytics.com Recent studies have explored the use of iron complexes as precatalysts for both cross-coupling and homocoupling reactions of Grignard reagents. acs.org For example, the use of a tetrachloroferrate complex, (PPN)[FeCl₄] (where PPN is bis(triphenylphosphine)iminium), has been shown to be an effective catalyst for the cross-coupling of alkyl halides with aryl Grignard reagents. nii.ac.jp
Copper salts are also widely used, particularly for promoting conjugate addition reactions and for asymmetric synthesis. numberanalytics.comwikipedia.org Copper(I) salts can catalyze the reaction of Grignard reagents with alkyl halides and are instrumental in developing asymmetric Grignard reactions, leading to products with high enantioselectivity. numberanalytics.com
Nickel and palladium complexes are well-established catalysts for cross-coupling reactions, such as the Kumada coupling, which joins an organomagnesium compound with an organohalide. numberanalytics.comdtu.dk Research in this area aims to develop more robust and active catalysts that can function at low loadings and tolerate a wider range of functional groups. nih.gov A dual catalytic system featuring a nickel catalyst to activate an aryl halide and a cobalt cocatalyst to activate an alkyl halide has been developed for cross-electrophile coupling, demonstrating a high degree of control and applicability. nih.gov
The development of chiral catalysts and ligands is a major focus for achieving high stereoselectivity in reactions involving this compound. numberanalytics.comnumberanalytics.com This includes the use of chiral copper or nickel complexes to guide the stereochemical outcome of the reaction. numberanalytics.com
Table 1: Catalytic Systems for Grignard Reactions
| Catalyst Type | Precursor Example | Typical Reaction | Key Advantages |
|---|---|---|---|
| Iron | FeCl₃, Fe(acac)₃ | Cross-coupling, Epoxide opening | Low cost, low toxicity, high regioselectivity acs.orgnumberanalytics.com |
| Copper | Cu(I) salts | Asymmetric synthesis, Alkyl halide coupling | High enantioselectivity, high stereoselectivity numberanalytics.com |
| Nickel | NiCl₂, (dtbbpy)NiBr₂ | Cross-coupling (e.g., Kumada), Biaryl formation | High yields, catalysis of biaryl compound formation numberanalytics.comnih.gov |
| Palladium | Pd complexes | Cross-coupling (e.g., Kumada) | Well-established for C-C bond formation dtu.dk |
Integration of Green Chemistry Principles in Organomagnesium Chemistry
The traditional synthesis of Grignard reagents often involves volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions, which presents environmental and safety concerns. labcompare.comsciencedaily.com Consequently, a significant research effort is directed towards aligning organomagnesium chemistry with the principles of green chemistry. yale.edusigmaaldrich.comnumberanalytics.com
Another key aspect of green chemistry is improving energy efficiency by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org The development of more active catalysts can facilitate reactions under milder conditions.
The use of alternative, greener solvents is also an active area of research. While traditional solvents like THF and diethyl ether are effective, they are also flammable and can form explosive peroxides. numberanalytics.com The exploration of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, offers a more sustainable alternative. morressier.com Other possibilities include ionic liquids and deep eutectic solvents. numberanalytics.com
Continuous flow chemistry presents another avenue for greener and safer Grignard reactions. numberanalytics.commorressier.com By using continuous stirred-tank reactors (CSTRs), the inventory of hazardous materials like activated magnesium can be minimized, and the process can be controlled more safely. This approach can significantly reduce the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the active product. morressier.com
Table 2: Green Chemistry Approaches in Grignard Reagent Synthesis
| Green Chemistry Principle | Application in Organomagnesium Chemistry | Research Finding / Example |
|---|---|---|
| Prevention of Waste | Reducing solvent use in reagent preparation. | Ball-milling synthesis of Grignard reagents uses one-tenth the amount of organic solvents compared to conventional methods. labcompare.com |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. | Use of 2-MeTHF, a renewable solvent, in continuous Grignard processes. morressier.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Development of highly active catalysts that enable milder reaction conditions. acs.org |
| Inherently Safer Chemistry | Minimizing the storage and use of hazardous materials. | Continuous flow chemistry reduces the inventory of activated magnesium and allows for safer process control. morressier.com |
Expanding the Scope of Substrates and Reaction Types for this compound
Future research will undoubtedly focus on expanding the synthetic utility of this compound by broadening the range of compatible substrates and exploring novel reaction types. While classically used for additions to aldehydes, ketones, and esters, there is potential for much wider applications. masterorganicchemistry.com
One area of expansion is the reaction with a greater variety of electrophiles. Research has shown that Grignard reagents can react with epoxides and aziridines to form alcohols and amines, respectively, often with high regio- and stereoselectivity. numberanalytics.com Reactions with nitriles can also yield ketones or imines, depending on the conditions. numberanalytics.com Further exploration of these and other transformations will increase the synthetic toolbox available to chemists.
A significant challenge in Grignard chemistry has been the incompatibility with molecules containing acidic protons or certain functional groups. The development of new reaction conditions and catalytic systems is aimed at overcoming these limitations. For instance, the use of halogen-magnesium exchange reactions with reagents like i-PrMgCl allows for the preparation of Grignard reagents from substrates with sensitive functional groups that would not survive traditional preparation methods. numberanalytics.com
Furthermore, the mechanochemical synthesis methods discussed earlier open up the possibility of using organohalides that have poor solubility in conventional solvents. labcompare.comsciencedaily.com This allows for the preparation of novel Grignard reagents that were previously inaccessible, thereby expanding the potential range of starting materials for reactions involving compounds like this compound. sciencedaily.com
Asymmetric synthesis is another major frontier. The development of new chiral auxiliaries and catalysts will enable the use of this compound in the enantioselective synthesis of complex chiral molecules. numberanalytics.comnumberanalytics.com This is of particular importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.
Finally, the combination of this compound with other organometallic reagents can lead to novel reactivity. For example, transmetalation to other metals like cerium or copper can modify the reagent's behavior, allowing for selective 1,2-additions or 1,4-additions to α,β-unsaturated carbonyl compounds. wikipedia.org
Q & A
Q. Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (THF, 2-MeTHF) stabilize the Grignard reagent, enhancing nucleophilicity. Nonpolar solvents (hexane) reduce solubility, leading to incomplete reactions.
- Temperature :
- Low Temperatures (–20°C to 0°C) : Favor selective nucleophilic addition to ketones/aldehydes.
- Room Temperature : Required for reactions with less electrophilic substrates (e.g., esters).
Case Study : In Kumada couplings, THF at 0°C achieves 92% yield with aryl chlorides, while diethyl ether at 25°C yields only 65% due to competing side reactions .
Advanced: What mechanistic insights explain competing side reactions during arylations with this compound?
Methodological Answer :
Common side reactions include:
- Schlenk Equilibrium : Disproportionation of RMgX to MgX₂ and R₂Mg, altering reactivity.
- Homocoupling : Catalyzed by traces of transition metals (e.g., Fe³⁺), forming biaryl byproducts.
- Protonolysis : Residual moisture or acidic protons in substrates quench the Grignard reagent.
Q. Mitigation Strategies :
- Use rigorously dried solvents and substrates.
- Add catalytic Cu(I) salts to suppress homocoupling in cross-couplings.
- Monitor reaction progress via in situ IR spectroscopy to detect intermediate species .
Basic: What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Pyrophoric Risk : Reacts violently with water/moisture. Use flame-dried glassware and inert gas lines.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (e.g., HBr).
- Quenching Protocol : Slowly add reagent to dry ice or isopropanol to neutralize residual reactivity.
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
Emergency Response : For spills, smother with dry sand or vermiculite; avoid water-based extinguishers .
Advanced: How can researchers resolve discrepancies in reported yields for this compound-mediated syntheses?
Methodological Answer :
Yield variations often stem from:
- Substrate Purity : Trace moisture or oxygen in aryl halides reduces efficiency.
- Solvent Quality : THF must be distilled over sodium/benzophenone to <5 ppm H₂O.
- Scale Effects : Milligram-scale reactions may suffer from higher surface-area-to-volume ratios, increasing side reactions.
Q. Reproducibility Checklist :
Standardize substrate purification (e.g., column chromatography).
Use Schlenk lines for solvent transfer.
Report reaction conditions (e.g., stirring rate, gas flow).
Case Study : A 2023 study achieved 88% yield in Mitotane synthesis by pre-treating THF with molecular sieves .
Advanced: What analytical techniques characterize the decomposition pathways of this compound?
Q. Methodological Answer :
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies decomposition products (e.g., chlorobenzene, MgO).
- EPR Spectroscopy : Detects radical intermediates formed during oxidative degradation.
- XRD : Reveals crystalline byproducts (e.g., Mg(OH)Br) in aged samples.
Key Finding : Decomposition accelerates above 40°C; store at –20°C under argon .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer :
The reagent is used to synthesize:
- Antineoplastic Agents : Mitotane (adrenocortical carcinoma) via Friedel-Crafts alkylation .
- Antipsychotics : Intermediate for halogenated arylpiperazines.
- Antimicrobials : Functionalized quinolones through nucleophilic aromatic substitution.
Optimization Tip : Use flow chemistry to enhance scalability and reduce oxygen exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
